molecular formula C21H26FN5O B4478795 4-[4-(2-Fluorobenzoyl)piperazin-1-YL]-6-methyl-2-(piperidin-1-YL)pyrimidine

4-[4-(2-Fluorobenzoyl)piperazin-1-YL]-6-methyl-2-(piperidin-1-YL)pyrimidine

Cat. No.: B4478795
M. Wt: 383.5 g/mol
InChI Key: XHYLGTCFKRNTTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(2-Fluorobenzoyl)piperazin-1-YL]-6-methyl-2-(piperidin-1-YL)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorobenzoyl group, a piperazine ring, and a pyrimidine core. Its distinct chemical properties make it a valuable subject for studies in medicinal chemistry, pharmacology, and industrial applications.

Preparation Methods

The synthesis of 4-[4-(2-Fluorobenzoyl)piperazin-1-YL]-6-methyl-2-(piperidin-1-YL)pyrimidine involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-fluorobenzoyl chloride with piperazine to form 4-(2-fluorobenzoyl)piperazine. This intermediate is then reacted with 6-methyl-2-(piperidin-1-yl)pyrimidine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or dichloromethane and may require catalysts to enhance the reaction efficiency .

Chemical Reactions Analysis

4-[4-(2-Fluorobenzoyl)piperazin-1-YL]-6-methyl-2-(piperidin-1-YL)pyrimidine undergoes various chemical reactions, including:

Scientific Research Applications

4-[4-(2-Fluorobenzoyl)piperazin-1-YL]-6-methyl-2-(piperidin-1-YL)pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes and receptors.

    Medicine: Research has shown that this compound may have therapeutic potential in treating certain diseases, such as cancer and neurological disorders, due to its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals

Mechanism of Action

The mechanism of action of 4-[4-(2-Fluorobenzoyl)piperazin-1-YL]-6-methyl-2-(piperidin-1-YL)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

When compared to similar compounds, 4-[4-(2-Fluorobenzoyl)piperazin-1-YL]-6-methyl-2-(piperidin-1-YL)pyrimidine stands out due to its unique structural features and chemical properties. Similar compounds include:

Overall, this compound’s unique combination of functional groups and structural features makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(2-fluorophenyl)-[4-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN5O/c1-16-15-19(24-21(23-16)27-9-5-2-6-10-27)25-11-13-26(14-12-25)20(28)17-7-3-4-8-18(17)22/h3-4,7-8,15H,2,5-6,9-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYLGTCFKRNTTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCC2)N3CCN(CC3)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[4-(2-Fluorobenzoyl)piperazin-1-YL]-6-methyl-2-(piperidin-1-YL)pyrimidine
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4-[4-(2-Fluorobenzoyl)piperazin-1-YL]-6-methyl-2-(piperidin-1-YL)pyrimidine
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4-[4-(2-Fluorobenzoyl)piperazin-1-YL]-6-methyl-2-(piperidin-1-YL)pyrimidine
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4-[4-(2-Fluorobenzoyl)piperazin-1-YL]-6-methyl-2-(piperidin-1-YL)pyrimidine
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4-[4-(2-Fluorobenzoyl)piperazin-1-YL]-6-methyl-2-(piperidin-1-YL)pyrimidine
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4-[4-(2-Fluorobenzoyl)piperazin-1-YL]-6-methyl-2-(piperidin-1-YL)pyrimidine

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